molecular formula C11H11BO2 B13387075 7-Methyl-1-naphthaleneboronicacid

7-Methyl-1-naphthaleneboronicacid

Cat. No.: B13387075
M. Wt: 186.02 g/mol
InChI Key: LVSDXZZPFCDZIR-UHFFFAOYSA-N
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Description

7-Methyl-1-naphthaleneboronicacid: is an organic compound with the molecular formula C11H11BO2 and a molecular weight of 186.01484 g/mol . This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-naphthaleneboronicacid typically involves the reaction of 7-methyl-1-naphthylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: 7-Methyl-1-naphthylmagnesium bromide, trimethyl borate, water for hydrolysis

Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale Grignard reactions followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-naphthaleneboronicacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C)

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Alcohols or ketones

    Reduction: Boranes

Scientific Research Applications

Chemistry: 7-Methyl-1-naphthaleneboronicacid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of electronic materials and coatings .

Mechanism of Action

The mechanism of action of 7-Methyl-1-naphthaleneboronicacid in chemical reactions primarily involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .

Comparison with Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling, but lacks the naphthalene ring structure.

    2-Naphthaleneboronic Acid: Similar structure but without the methyl group at the 7-position.

    4-Methylphenylboronic Acid: Contains a methyl group but lacks the naphthalene ring structure.

Uniqueness: 7-Methyl-1-naphthaleneboronicacid is unique due to its naphthalene ring structure with a methyl group at the 7-position, which can influence its reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific synthetic applications compared to other boronic acids .

Properties

Molecular Formula

C11H11BO2

Molecular Weight

186.02 g/mol

IUPAC Name

(7-methylnaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H11BO2/c1-8-5-6-9-3-2-4-11(12(13)14)10(9)7-8/h2-7,13-14H,1H3

InChI Key

LVSDXZZPFCDZIR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(C=CC2=CC=C1)C)(O)O

Origin of Product

United States

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